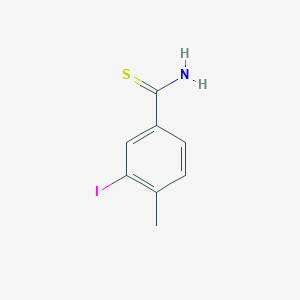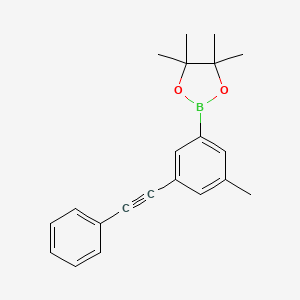![molecular formula C15H20ClNO2 B12616131 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)](/img/structure/B12616131.png)
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Dioxaspiro[45]decane-8-methanamine, 8-(3-chlorophenyl) is a spiro compound that features a unique structure with a spiro linkage between a dioxaspirodecane ring and a methanamine group substituted with a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) typically involves the formation of the spiro linkage through a cyclization reaction. One common method involves the reaction of a suitable precursor, such as a 1,4-dioxaspirodecane derivative, with a chlorophenyl-substituted amine under acidic or basic conditions. The reaction conditions may vary, but typically involve heating the reactants in a suitable solvent, such as ethanol or methanol, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or alcohols.
Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of novel therapeutic agents.
Materials Science: The compound can be used in the synthesis of advanced materials with specific properties, such as polymers or nanomaterials.
Biological Studies: The compound’s interactions with biological systems can be studied to understand its potential as a bioactive molecule.
Chemical Synthesis: The compound can serve as a building block for the synthesis of more complex molecules in organic chemistry.
作用机制
The mechanism of action of 1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
8-Methylene-1,4-dioxaspiro[4.5]decane: This compound shares the spiro linkage but lacks the methanamine and chlorophenyl groups.
1-{1,4-dioxaspiro[4.5]decan-8-yl}methanamine: Similar structure but without the chlorophenyl substitution.
Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate: Contains a carboxylate group instead of the methanamine group.
Uniqueness
1,4-Dioxaspiro[4.5]decane-8-methanamine, 8-(3-chlorophenyl) is unique due to the presence of both the spiro linkage and the 3-chlorophenyl-substituted methanamine group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
分子式 |
C15H20ClNO2 |
|---|---|
分子量 |
281.78 g/mol |
IUPAC 名称 |
[8-(3-chlorophenyl)-1,4-dioxaspiro[4.5]decan-8-yl]methanamine |
InChI |
InChI=1S/C15H20ClNO2/c16-13-3-1-2-12(10-13)14(11-17)4-6-15(7-5-14)18-8-9-19-15/h1-3,10H,4-9,11,17H2 |
InChI 键 |
JTNDOFORRPLZQI-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCC1(CN)C3=CC(=CC=C3)Cl)OCCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-tert-Butyl-N-(3-{1,4-dimethyl-5-[4-(morpholin-4-yl)anilino]-6-oxo-1,6-dihydropyridin-3-yl}-2-methylphenyl)benzamide](/img/structure/B12616051.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl benzoate](/img/structure/B12616067.png)
![4-Chloro-6-(3-chloropropoxy)-5-methylpyrrolo[2,1-F][1,2,4]triazine](/img/structure/B12616075.png)
![acetic acid;N-[4-(aminomethyl)-2-fluorophenyl]methanesulfonamide](/img/structure/B12616080.png)
![3-{[2-(1H-Benzimidazol-1-yl)pyrimidin-4-yl]amino}-4-methylphenol](/img/structure/B12616086.png)

![2,4-Bis[2-(4-fluorophenyl)ethenyl]-6-methyl-1,3,5-triazine](/img/structure/B12616103.png)
![1H-Pyrrolo[2,3-b]pyridine,6-bromo-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12616105.png)




![1-[2-(4-Fluorophenyl)-1-(4-methoxyphenyl)ethenyl]pyrrolidine](/img/structure/B12616145.png)
